1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene
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Overview
Description
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorophenylethanesulfonylmethyl group
Preparation Methods
The synthesis of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene typically involves multiple steps, starting with the preparation of the chlorophenylethanesulfonylmethyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl group can undergo oxidation to form sulfonic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases, reducing agents like zinc or sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene include:
2-Chloromethyl-2-phenylpropane: Known for its use in organic synthesis.
Benzene derivatives with sulfonyl groups: These compounds share similar reactivity patterns and applications in organic synthesis.
Properties
CAS No. |
93468-05-4 |
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Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-[(2-chloro-2-phenylethyl)sulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO4S/c16-15(13-4-2-1-3-5-13)11-22(20,21)10-12-6-8-14(9-7-12)17(18)19/h1-9,15H,10-11H2 |
InChI Key |
TTXJUPBWACSNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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